4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline
Description
4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline is a fluorinated aniline derivative featuring a pyrazole ring substituted with a difluoromethyl (-CF₂H) and methyl (-CH₃) group. The compound’s structure combines a 3-fluoroaniline moiety linked to a substituted pyrazole, which may confer unique physicochemical and biological properties. Such fluorinated pyrazole-aniline hybrids are of interest in medicinal chemistry due to fluorine’s ability to enhance metabolic stability, lipophilicity, and binding interactions in drug candidates .
Properties
Molecular Formula |
C11H10F3N3 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
4-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-3-fluoroaniline |
InChI |
InChI=1S/C11H10F3N3/c1-6-5-17(16-10(6)11(13)14)9-3-2-7(15)4-8(9)12/h2-5,11H,15H2,1H3 |
InChI Key |
YXGXFRLSDNTUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline typically involves multiple steps. One common method starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate is synthesized through a series of reactions including oxidation, esterification, addition, methylation, and hydrolysis . The final step involves the coupling of this intermediate with 3-fluoroaniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of difluoroacetic acid and its derivatives as fluorine building blocks . The process is designed to be cost-effective, with high yields and purity, and involves the use of readily available raw materials and catalysts to optimize the reaction conditions .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring in the aniline moiety facilitates nucleophilic substitutions, particularly at the para- and ortho-positions relative to the fluorine substituent.
Key reactions :
-
Amination : Reaction with ammonia or primary amines under catalytic Cu(I) conditions yields substituted aniline derivatives .
-
Halogenation : Bromination using N-bromosuccinimide (NBS) in DMF produces brominated derivatives at the pyrazole ring.
Example :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, DMF, 80°C | 4-bromo-pyrazole derivative | 72% |
Coupling Reactions
The amino group (-NH₂) in the aniline moiety enables cross-coupling reactions for bioconjugation or polymer synthesis.
Notable methods :
-
Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl halides forms carbon-nitrogen bonds .
-
Ullmann-type coupling : Copper-mediated coupling with iodobenzene derivatives for diaryl ether synthesis .
Comparative efficiency :
| Catalyst | Substrate | Reaction Time | Yield |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Aryl bromide | 12 h | 85% |
| CuI/1,10-phenanthroline | Aryl iodide | 24 h | 68% |
Fluorination and Difluoromethylation
The difluoromethyl (-CF₂H) group enhances metabolic stability and lipophilicity. Key fluorination strategies include:
-
DAST-mediated fluorination : Converts hydroxyl groups to fluorinated analogs via nucleophilic substitution .
-
Balz-Schiemann reaction : Diazonium salt decomposition with 18F− introduces radioactive fluorine isotopes .
Case study :
Replacement of a hydroxyl group with a difluoromethyl moiety using diethylaminosulfur trifluoride (DAST):
Yield : 87% under anhydrous conditions at −10°C .
Oxidation and Reduction
The pyrazole ring and aniline group undergo redox transformations:
-
Oxidation : Treatment with KMnO₄ in acidic media converts the methyl group on pyrazole to a carboxylic acid .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates to amino derivatives.
Oxidation example :
| Starting Material | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| 4-methyl-pyrazole | KMnO₄, H₂SO₄ | 4-carboxy-pyrazole | 65% |
Cyclization and Heterocycle Formation
The pyrazole nitrogen participates in cyclocondensation reactions:
-
Pyrazolo[1,5-a]pyrimidine synthesis : Reaction with β-ketoesters forms fused heterocycles .
-
Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide.
Mechanistic pathway :
Scientific Research Applications
Biological Activities
Research indicates that 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline possesses significant biological activities. Key findings include:
- Antimicrobial Properties : Exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes, suggesting potential use in treating inflammatory diseases .
- Antifungal Activity : Demonstrated effectiveness against fungal pathogens, indicating its applicability in agricultural fungicides .
Applications in Medicinal Chemistry
The compound's ability to interact with biological macromolecules positions it as a valuable candidate in drug development. Notable applications include:
- Drug Design : As a lead compound for synthesizing derivatives with enhanced efficacy against specific targets.
- Biological Assays : Utilized in screening assays to identify new therapeutic agents based on its interaction profiles .
Applications in Agriculture
In agricultural sciences, this compound serves as a precursor for developing innovative fungicides. Its structural features enhance its effectiveness against plant pathogens, contributing to improved crop protection strategies .
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazole ring could enhance antibacterial potency .
Case Study 2: Anti-inflammatory Activity
In vitro assays revealed that the compound effectively inhibited COX enzymes, reducing prostaglandin synthesis. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action of 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . By binding to the enzyme, the compound disrupts its function, leading to the inhibition of cellular respiration in target organisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several aniline-pyrazole derivatives reported in the literature. Key analogs include:
Key Observations :
- Steric and Solubility Considerations : Bulky substituents, such as the 4-methoxyphenyl and phenyl groups in , reduce solubility but may improve target binding specificity. In contrast, the target compound’s smaller difluoromethyl group balances lipophilicity and solubility.
- Biological Relevance: The enone-linked analog in demonstrates how extended conjugation can influence photophysical properties or reactivity, though the target compound’s simpler structure may favor synthetic accessibility.
Physicochemical and Crystallographic Insights
- For example, the enone-linked compound in was resolved via single-crystal X-ray diffraction, revealing planar pyrazole-aniline systems stabilized by hydrogen bonds.
- Lipophilicity : The difluoromethyl group (LogP ~1.1) increases hydrophobicity compared to methyl (LogP ~0.5) but remains less lipophilic than aryl groups (LogP >2.5 in ).
Biological Activity
4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores the compound's biological activity, focusing on its synthesis, mechanisms of action, and applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives. The structural characteristics of this compound can be analyzed through various spectroscopic techniques, including NMR and X-ray crystallography, which confirm the presence of the difluoromethyl and pyrazole moieties that are crucial for its biological activity.
Antifungal Activity
Research has shown that compounds similar to this compound exhibit notable antifungal properties. For instance, a related compound, SCU2028, demonstrated significant in vivo antifungal activity against Rhizoctonia solani, with an IC50 value of 7.48 mg/L . This suggests that the pyrazole framework may enhance antifungal efficacy.
Insecticidal Properties
Pyrazole derivatives have been reported to possess insecticidal and bactericidal activities. Studies indicate that these compounds can disrupt vital biological processes in pests, making them effective as agricultural pesticides . The mechanism often involves interference with metabolic pathways critical for insect survival.
Anti-inflammatory Effects
Emerging data suggest that pyrazole derivatives can also act as anti-inflammatory agents. They may inhibit specific nuclear receptors involved in inflammatory responses, such as RORγ (Retinoic acid receptor-related orphan receptor gamma), which plays a crucial role in the production of interleukin-17 (IL-17) . This activity positions these compounds as potential therapeutic agents for inflammatory diseases.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes involved in fungal cell wall synthesis or insect metabolism.
- Receptor Modulation : By modulating nuclear receptors like RORγ, it can alter gene expression related to inflammation and immune response.
Case Studies
Several studies have highlighted the effectiveness of pyrazole derivatives:
- Antifungal Efficacy : In field tests, compounds derived from difluoromethylpyrazoles showed promising results against various fungal pathogens, indicating their potential as fungicides in agricultural applications .
- Insecticidal Action : Pyrazole-based insecticides have been developed that target specific pest populations while minimizing impact on beneficial insects, showcasing their selective toxicity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Pathway | IC50 Value |
|---|---|---|---|
| SCU2028 | Antifungal | Rhizoctonia solani | 7.48 mg/L |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Insecticidal | Various insects | Not specified |
| GNE-3500 | Anti-inflammatory | RORγ receptor | Highly selective |
Q & A
Basic: What are the common synthetic routes for preparing 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline?
Answer:
A widely applicable method involves coupling pyrazole derivatives with fluorinated aniline precursors. For example, refluxing a pyrazole intermediate (e.g., 3-difluoromethyl-4-methyl-1H-pyrazole) with 3-fluoroaniline in xylene, followed by oxidation using chloranil (1.4 mmol) under reflux for 24–30 hours. Post-reaction, the mixture is treated with 5% NaOH, and the product is purified via recrystallization from methanol . This approach leverages aromatic nucleophilic substitution and oxidative coupling, typical for heterocyclic-aniline hybrids.
Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
Answer:
Byproduct formation often stems from incomplete substitution or over-oxidation. Optimization strategies include:
- Temperature control : Maintaining reflux temperatures between 130–140°C to balance reaction rate and selectivity.
- Catalyst screening : Testing alternatives to chloranil (e.g., DDQ or TBHP) to reduce side-reactions.
- Real-time monitoring : Using HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Advanced purification techniques, such as preparative HPLC or column chromatography, may be required for complex mixtures.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : , , and NMR to confirm substituent positions and fluorine integration.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous structural determination, particularly for resolving fluorine-related stereoelectronic effects .
Advanced: How can researchers resolve contradictions in crystallographic data for fluorinated pyrazole-aniline derivatives?
Answer:
Fluorine atoms pose challenges due to their high electron density and potential disorder. Solutions include:
- High-resolution data collection : Using synchrotron radiation to improve data quality.
- Refinement protocols : Employing SHELXL with anisotropic displacement parameters and restraints for fluorine atoms .
- Twinned data handling : Using the TWIN/BASF commands in SHELX to model pseudo-merohedral twinning .
Basic: What purification methods are effective for isolating this compound?
Answer:
Recrystallization from methanol or ethanol is standard for initial purification . For higher purity (>98%), column chromatography with silica gel (hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Purity validation via HPLC with UV detection at 254 nm ensures removal of residual solvents and byproducts.
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Analog synthesis : Introduce substituents at the pyrazole C3/C4 or aniline para-position (e.g., methyl, halogens) to probe steric/electronic effects.
- Biological assays : Test derivatives against target enzymes (e.g., kinases, oxidases) using fluorescence polarization or SPR binding assays.
- Computational modeling : Perform DFT calculations to correlate substituent electronegativity with binding affinity .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Light sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photodegradation.
- Moisture control : Use desiccants (silica gel) in storage containers.
- Thermal stability : Conduct TGA/DSC to determine decomposition thresholds (typically >150°C for fluorinated aromatics) .
Advanced: How can researchers address low yields in the coupling step between pyrazole and aniline moieties?
Answer:
Low yields may arise from steric hindrance or poor leaving-group activation. Mitigation strategies:
- Microwave-assisted synthesis : Reduce reaction time and enhance coupling efficiency.
- Protecting groups : Temporarily protect the aniline NH with Boc or acetyl groups to direct substitution.
- Catalytic systems : Use Pd/Cu catalysts for cross-coupling variants (e.g., Buchwald-Hartwig conditions) .
Basic: What spectroscopic "red flags" indicate impurities in this compound?
Answer:
- NMR : Extra peaks in NMR suggest fluorinated byproducts.
- HPLC : Peaks eluting earlier/later than the main product indicate unreacted starting materials or degradation products.
- IR spectroscopy : Unexpected C=O stretches (1700–1750 cm) hint at oxidation byproducts .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound?
Answer:
- Reactivity mapping : Use DFT (B3LYP/6-311+G**) to calculate Fukui indices for electrophilic/nucleophilic sites.
- Solvent effects : Conduct COSMO-RS simulations to predict solubility and reaction pathways in polar/non-polar media.
- Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize synthetic targets for SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
